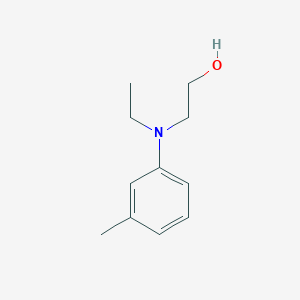
2-(Trideuteriomethoxy)benzoic acid
概述
描述
2-(Trideuteriomethoxy)benzoic acid is a deuterated derivative of 2-methoxybenzoic acid, where three hydrogen atoms in the methoxy group are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific applications, including tracer studies and mechanistic investigations in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trideuteriomethoxy)benzoic acid typically involves the deuteration of 2-methoxybenzoic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, the methoxy group can be deuterated by treating 2-methoxybenzoic acid with deuterated methanol (CD3OD) in the presence of a catalyst.
Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves large-scale deuteration processes. These processes may use deuterium gas (D2) or deuterated solvents under controlled conditions to achieve high levels of deuterium incorporation.
化学反应分析
Types of Reactions: 2-(Trideuteriomethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or other alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .
科学研究应用
2-(Trideuteriomethoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
作用机制
The mechanism of action of 2-(Trideuteriomethoxy)benzoic acid involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability due to the isotope effect, which can alter the rate of chemical reactions. This property is particularly useful in mechanistic studies to understand the role of hydrogen atoms in various biochemical and chemical processes .
相似化合物的比较
2-Methoxybenzoic Acid: The non-deuterated parent compound, commonly used in organic synthesis and as a precursor for various derivatives.
2-(Trideuteriomethoxy)benzoic Acid: The deuterated version, which offers unique isotopic properties for specialized applications.
Benzoic Acid Derivatives: Other derivatives with different substituents on the benzene ring, used in various chemical and industrial applications.
Uniqueness: this compound is unique due to its deuterium content, which provides distinct advantages in isotopic labeling and mechanistic studies. The presence of deuterium can lead to differences in reaction rates and stability, making it a valuable tool in scientific research .
属性
IUPAC Name |
2-(trideuteriomethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUJQPXNXACGAN-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)


![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)
![3-Methyl-N-[2-(vinyloxy)ethyl]butanamide](/img/structure/B127265.png)







![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)

